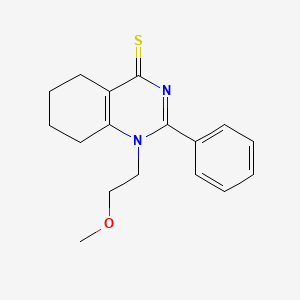

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

1-(2-Methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a sulfur atom at the 4-position and a 2-methoxyethyl substituent at the 1-position.

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKWFKWZBOFGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinazoline core substituted with a methoxyethyl group and a phenyl moiety. Its molecular formula is with a molecular weight of approximately 270.38 g/mol. The thione functional group contributes to its reactivity and biological activity.

Antihypertensive Effects

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antihypertensive properties. For instance, compounds similar to this compound have been shown to act as non-competitive antagonists at angiotensin II type 1 (AT1) receptors. This mechanism is crucial for lowering blood pressure and managing hypertension effectively. The slow dissociation from the receptor enhances the duration of action compared to traditional antihypertensive agents like Losartan .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been reported that certain tetrahydroquinazoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is vital in treating conditions characterized by chronic inflammation, including autoimmune diseases . The structural modifications in the thione group are believed to enhance this activity by increasing binding affinity to relevant biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:

- Receptor Binding : The compound’s interaction with AT1 receptors demonstrates its potential as an antihypertensive agent.

- Cytokine Inhibition : By modulating cytokine levels, it can reduce inflammation and potentially improve outcomes in inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of tetrahydroquinazoline derivatives:

- Hypertension Management : A clinical trial involving a similar tetrahydroquinazoline derivative showed a significant reduction in systolic and diastolic blood pressure in hypertensive patients over a 12-week period .

- Inflammatory Disorders : In vitro studies demonstrated that the compound could reduce IL-1β production in macrophages stimulated with LPS (lipopolysaccharide), suggesting its potential use in treating inflammatory conditions .

Data Summary

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural analogs differ primarily in their substituents and heterocyclic modifications:

Table 1: Structural Comparison of Tetrahydroquinazoline-thione Derivatives

*Inferred based on structural similarity to and .

Key Observations:

- Polarity and Solubility: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., furan or naphthalene) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights:

Q & A

Q. What are the common synthetic routes for this compound, and how have they been optimized for efficiency?

The compound is typically synthesized via acid-catalyzed condensation of tetralone, thiourea, and benzaldehyde. Traditional thermal methods involve prolonged reaction times, but microwave irradiation significantly enhances reaction rates and yields. For example, substituting thermal conditions with microwave irradiation (30% power in acetonitrile) reduces reaction time and improves atom economy, as demonstrated in a study comparing aldehydes like benzaldehyde and p-methoxybenzaldehyde (Table 1 in ). Earlier methods using 1,3-cyclohexanedione or dimedone as precursors also yield analogous tetrahydroquinazoline-thiones, though with lower efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

- X-ray crystallography : SHELXL is widely used for small-molecule refinement, resolving bond lengths and angles with high precision. For example, monoclinic crystal systems (e.g., P2₁/m) are effectively analyzed using SHELX programs .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups like the methoxyethyl chain and thione moiety.

- DFT calculations : Validate experimental geometries and electronic properties, as seen in Pd(II)/Pt(II) complex studies .

ORTEP-3 provides graphical visualization of crystallographic data, aiding in structural ambiguity resolution .

Q. What are the key considerations in designing biological activity assays?

- Cell line selection : Use cancer cell lines (e.g., breast MCF-7, lung A549) for cytotoxicity screening .

- Antimicrobial testing : Employ standardized protocols against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria .

- Concentration gradients : Ensure dose-response curves (e.g., 10–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of structure-activity relationships?

DFT optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO), linking electronic properties to biological activity. For Pd(II)/Pt(II) complexes of this compound, DFT revealed charge transfer interactions between the thione sulfur and metal centers, correlating with enhanced antimicrobial activity . Additionally, electrostatic potential maps predict reactive sites for electrophilic/nucleophilic attacks, guiding derivative synthesis.

Q. What strategies address contradictions in biological activity data across studies?

- Structural analogs : Compare activity of derivatives (e.g., tetrahydro-thieno[2,3-b]quinolines) to isolate substituent effects .

- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) to minimize inter-lab discrepancies.

- Solubility adjustments : Use co-solvents (e.g., DMSO) to ensure compound dissolution at tested concentrations .

Q. How does modifying substituents affect physicochemical properties and reactivity?

- Electron-donating groups (e.g., p-methoxyphenyl) increase electron density at the thione sulfur, enhancing metal coordination in complexes .

- Steric effects : Bulky substituents (e.g., phenyl vs. methyl) influence reaction yields in condensation syntheses (Table 1, ).

- Solubility : Methoxyethyl chains improve hydrophilicity, impacting bioavailability.

Q. In crystallographic studies, how do software tools resolve structural ambiguities?

- SHELXL : Refines disordered atoms and thermal parameters, critical for resolving overlapping electron density in crowded regions (e.g., tetrahydroquinazoline rings) .

- SHELXD/E : Solve phase problems in experimental phasing, particularly for twinned crystals .

- ORTEP-3 : Visualizes anisotropic displacement parameters, distinguishing static disorder from dynamic motion .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.